

Physicochemical Properties of 6,8-dibromoquinazolin-4(3H)-one: A Technical Guide

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Compound of Interest

Compound Name: 6,8-dibromoquinazolin-4(3H)-one

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of **6,8-dibromoquinazolin-4(3H)-one**, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from studies on its closely related derivatives and general principles of quinazolinone chemistry. It covers available data on its properties, outlines a general synthetic approach, and discusses potential biological activities based on related structures. This document aims to serve as a foundational resource for researchers and professionals engaged in the study and development of novel quinazolinone-based therapeutic agents.

Introduction

Quinazolinone derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have attracted significant attention in pharmaceutical research due to their broad spectrum of biological activities. The 6,8-dibromo substitution pattern on the quinazolin-4(3H)-one core is of particular interest as the halogen atoms can significantly influence the molecule's physicochemical properties and biological efficacy. This guide focuses on the available technical information for **6,8-dibromoquinazolin-4(3H)-one**, providing a centralized resource for researchers in the field.

Physicochemical Properties

Direct experimental data for the physicochemical properties of **6,8-dibromoquinazolin-4(3H)-one** are not readily available in the reviewed scientific literature. However, data for some of its derivatives provide valuable insights into the expected properties of the core compound.

Quantitative Data

The following table summarizes the available quantitative data for derivatives of **6,8-dibromoquinazolin-4(3H)-one**. It is important to note that these values are for substituted analogs and may differ from the unsubstituted parent compound.

Property	Derivative	Value	Reference
Molecular Weight	6,8-dibromo-2-phenyl-3-(4-acetylphenyl)-4(3H)-quinazolinone	498.17 g/mol	[1]
3-Amino-6,8-dibromo-2-methylquinazolin-4(3H)-one		332.98 g/mol	
Melting Point	6,8-dibromo-2-phenyl-3-(4-acetylphenyl)-4(3H)-quinazolinone	240 °C	[1]
3-Amino-2-methyl-6,8-dibromoquinazolin-4(3H)-one		75-77 °C	

Note: The lack of experimental data for the parent compound, **6,8-dibromoquinazolin-4(3H)-one**, in the searched literature is a significant limitation. The data presented here for its derivatives should be used with caution as a proxy.

Experimental Protocols

A definitive experimental protocol for the synthesis of the unsubstituted **6,8-dibromoquinazolin-4(3H)-one** is not explicitly detailed in the available literature. However, a general and widely applicable method for the synthesis of 6,8-dibromo-4(3H)-quinazolinone derivatives involves the cyclization of 3,5-dibromoanthranilic acid.

General Synthesis of 6,8-dibromo-4(3H)-quinazolinone Derivatives

This protocol describes a common one-pot synthesis approach.

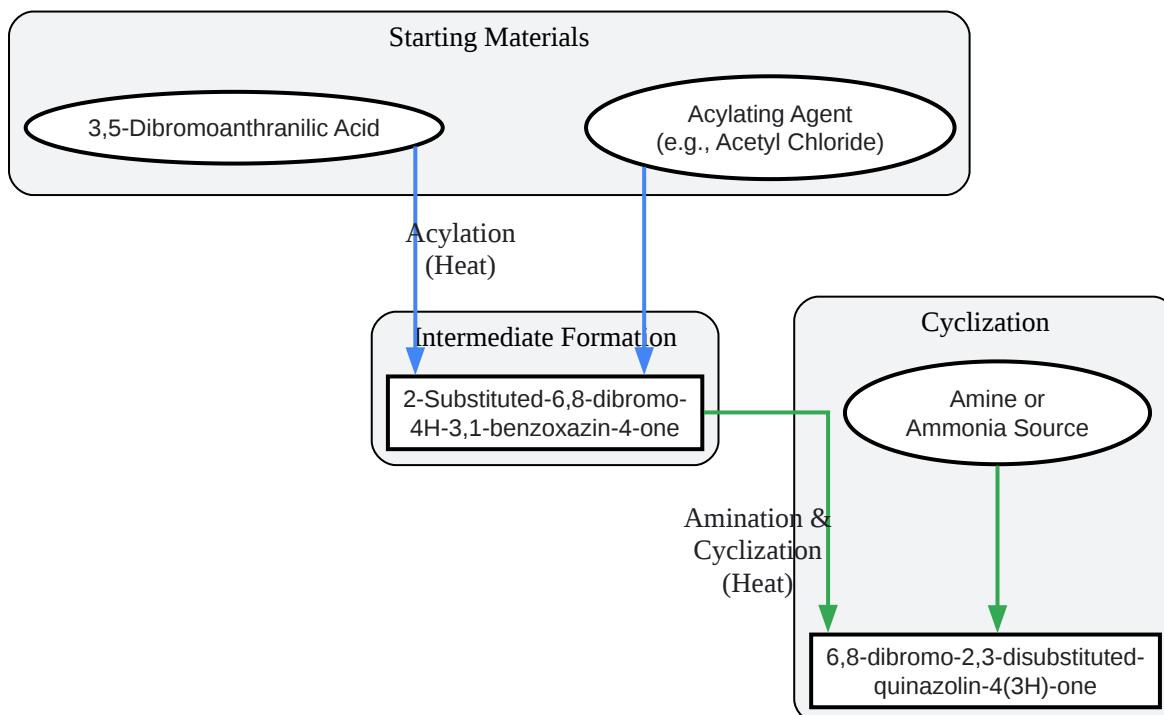
Materials:

- 3,5-dibromoanthranilic acid
- Appropriate acyl chloride or anhydride (e.g., acetyl chloride for a 2-methyl derivative)
- Amine (for 3-substituted derivatives) or ammonia source
- Suitable solvent (e.g., pyridine, acetic acid)

Procedure:

- To a solution of 3,5-dibromoanthranilic acid in a suitable solvent, the acylating agent (acyl chloride or anhydride) is added.
- The mixture is heated to form the intermediate 2-substituted-6,8-dibromo-4H-3,1-benzoxazin-4-one.
- Without isolation of the intermediate, the appropriate amine or an ammonia source is added to the reaction mixture.
- The reaction is heated under reflux for several hours until completion, monitored by thin-layer chromatography.
- Upon cooling, the product precipitates and is collected by filtration.
- The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).

Characterization: The structure of the synthesized compound is typically confirmed using spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), and Mass Spectrometry (MS).



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A generalized synthetic workflow for **6,8-dibromoquinazolin-4(3H)-one** derivatives.

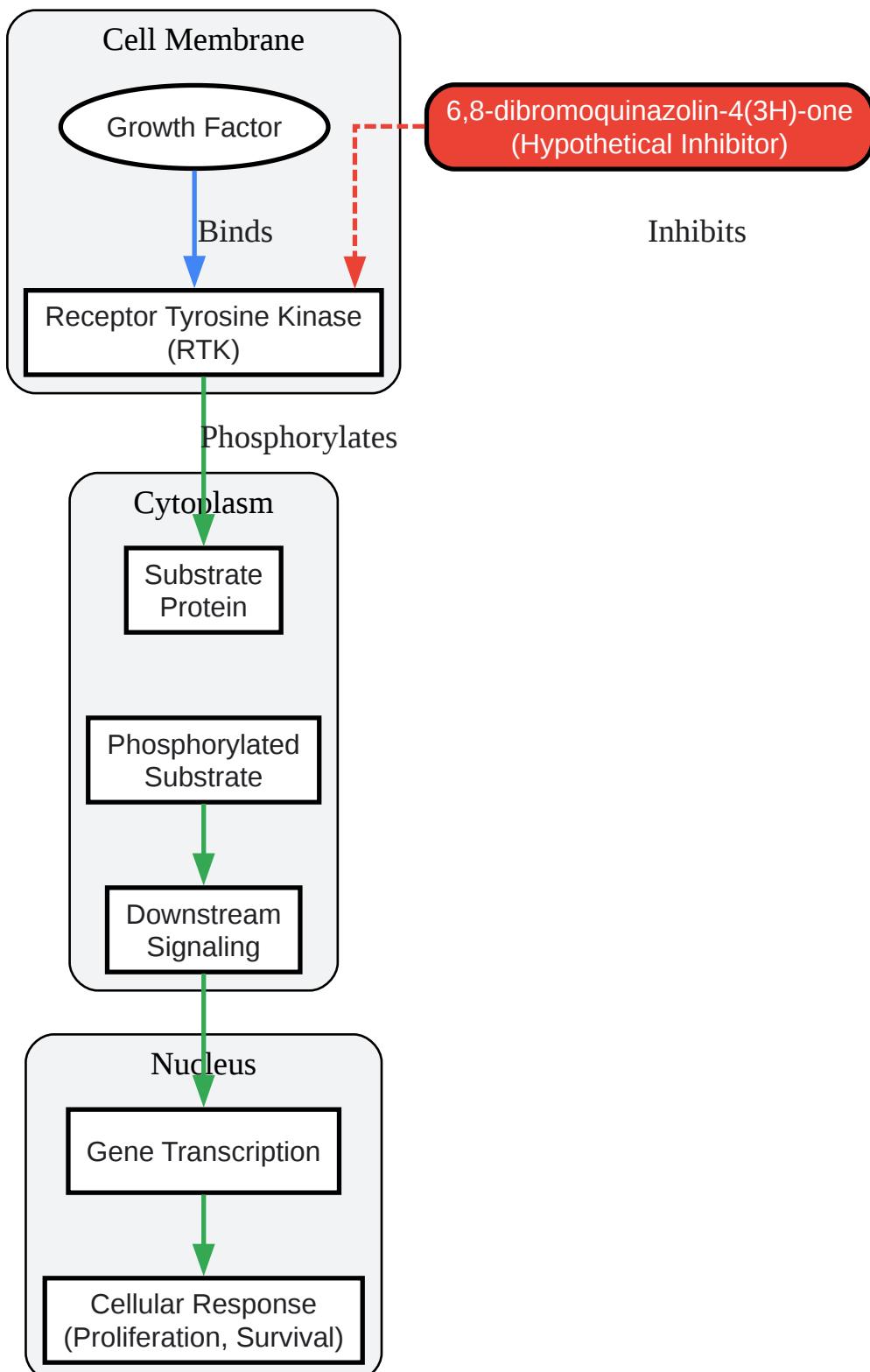
Potential Biological Activity and Signaling Pathways

While specific biological targets for **6,8-dibromoquinazolin-4(3H)-one** have not been identified in the reviewed literature, the quinazolinone scaffold is known to interact with a variety of biological targets, often acting as inhibitors of kinases.

Derivatives of **6,8-dibromoquinazolin-4(3H)-one** have been investigated for their anti-inflammatory and analgesic properties.^[2] Furthermore, other quinazolinone derivatives have

shown activity as inhibitors of enzymes such as dihydrofolate reductase (DHFR).[\[2\]](#)

Given the prevalence of kinase inhibition as a mechanism of action for many quinazolinone-based compounds, a hypothetical signaling pathway is presented below to illustrate a potential mode of action. This diagram depicts the inhibition of a generic receptor tyrosine kinase (RTK) pathway, which is a common target in cancer therapy.

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Hypothetical signaling pathway inhibition by **6,8-dibromoquinazolin-4(3H)-one**.

Conclusion

6,8-dibromoquinazolin-4(3H)-one represents a valuable scaffold for the development of novel therapeutic agents. However, a notable gap exists in the scientific literature regarding the experimental determination of its fundamental physicochemical properties and specific biological targets. The information provided in this guide, primarily derived from studies on its derivatives, offers a starting point for researchers. Further experimental investigation is crucial to fully elucidate the properties and potential of this compound. The synthetic methodologies and hypothetical mechanisms of action presented herein can guide future research efforts in this promising area of medicinal chemistry.

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